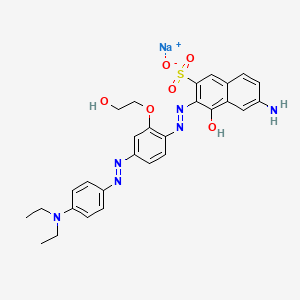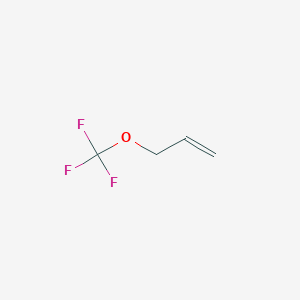
1-Propene, 3-(trifluoromethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propene, 3-(trifluoromethoxy)- is an organic compound characterized by the presence of a trifluoromethoxy group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propene, 3-(trifluoromethoxy)- typically involves the introduction of the trifluoromethoxy group into a propene molecule. One common method is the reaction of 3-bromo-1-propene with trifluoromethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of 1-Propene, 3-(trifluoromethoxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the product may involve distillation or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Propene, 3-(trifluoromethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, reacting with sodium azide can yield azido derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Sodium azide, potassium cyanide, and various halides.
Major Products:
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Azido derivatives, nitriles, and halogenated compounds.
Scientific Research Applications
1-Propene, 3-(trifluoromethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Propene, 3-(trifluoromethoxy)- depends on its specific application. In biological systems, the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and molecular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific context and application .
Comparison with Similar Compounds
- 1-Propene, 1,1,3,3,3-pentafluoro-
- 1-Bromo-3-(trifluoromethoxy)propane
- 1-Propene, 3-(trifluoromethyl)-
Uniqueness: 1-Propene, 3-(trifluoromethoxy)- is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, increased lipophilicity, and unique reactivity patterns. These properties make it valuable in various applications, particularly in the development of pharmaceuticals and specialty chemicals .
Properties
CAS No. |
140899-21-4 |
|---|---|
Molecular Formula |
C4H5F3O |
Molecular Weight |
126.08 g/mol |
IUPAC Name |
3-(trifluoromethoxy)prop-1-ene |
InChI |
InChI=1S/C4H5F3O/c1-2-3-8-4(5,6)7/h2H,1,3H2 |
InChI Key |
GRBIDBDQEDKOQJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)
![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)


![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)

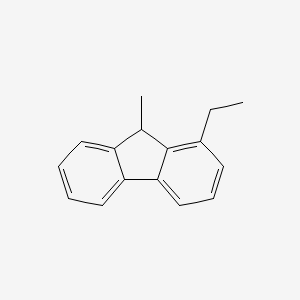
![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)
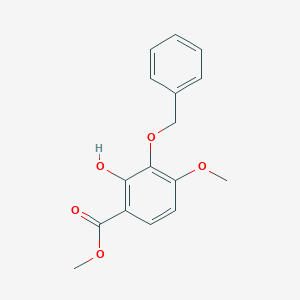
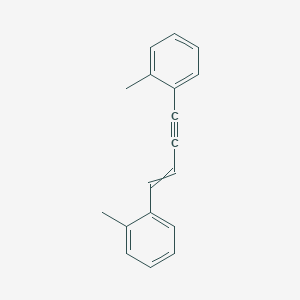
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)

